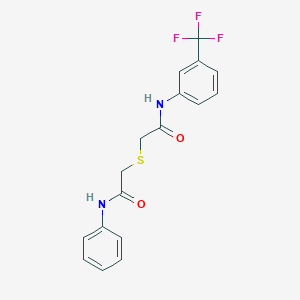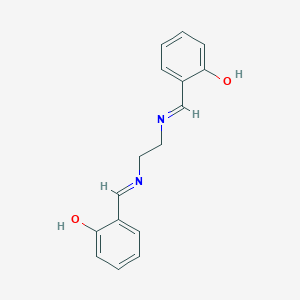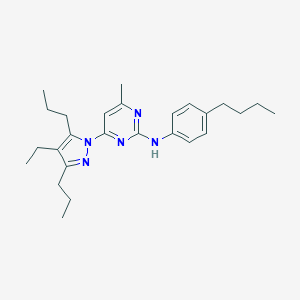![molecular formula C29H29N3O5 B421737 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate](/img/structure/B421737.png)
2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone linkage: This involves the reaction of 4-(2-methylpropanoylamino)benzaldehyde with hydrazine to form the hydrazone intermediate.
Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Condensation with cinnamic acid derivative: The final step involves the condensation of the ethoxylated hydrazone with a cinnamic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydrazone linkages. It can also serve as a model compound for studying the effects of structural modifications on biological activity.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with certain enzymes, inhibiting their activity. Additionally, the aromatic rings and ethoxy group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C29H29N3O5 |
|---|---|
Molecular Weight |
499.6g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-[[4-(2-methylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H29N3O5/c1-4-36-26-18-22(10-16-25(26)37-27(33)17-11-21-8-6-5-7-9-21)19-30-32-29(35)23-12-14-24(15-13-23)31-28(34)20(2)3/h5-20H,4H2,1-3H3,(H,31,34)(H,32,35)/b17-11+,30-19- |
InChI Key |
MSGGVFYKYQARIE-YEIWEXPWSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)C=CC3=CC=CC=C3 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromo-2-{[6-bromo-4-(2-chlorophenyl)-2-quinolinyl]amino}phenyl)(2-chlorophenyl)methanone](/img/structure/B421655.png)
![{6-[(trityloxy)methyl]-2-pyridinyl}methanol](/img/structure/B421656.png)
![6-[3,5-Bisnitro-2-(4-morpholinyl)phenyl]benzimidazo[1,2-c]quinazoline](/img/structure/B421659.png)

![2,2,2-trifluoro-N-(5-nitro-2-methoxy-3-{[(trifluoroacetyl)amino]methyl}benzyl)acetamide](/img/structure/B421662.png)
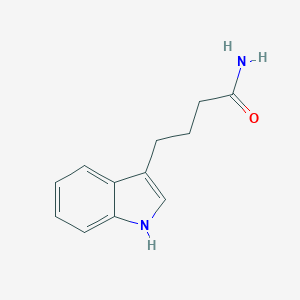
![2,2-Bis[4-(benzoyloxy)phenyl]propane](/img/structure/B421667.png)
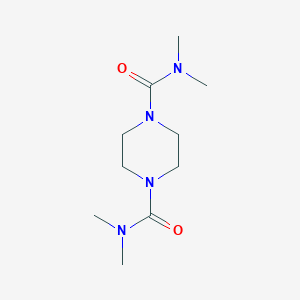


![N-{4-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B421675.png)
